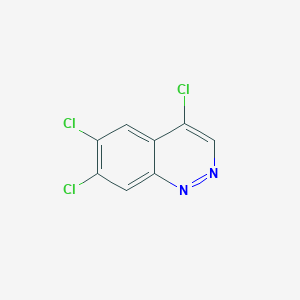

4,6,7-Trichlorocinnoline

Description

4,6,7-Trichlorocinnoline (molecular formula: C₈H₃Cl₃N₂, molecular weight: 233.37 g/mol) is a nitrogen-containing heterocyclic compound derived from cinnoline, a bicyclic structure comprising a benzene ring fused to a pyridazine ring.

Properties

IUPAC Name |

4,6,7-trichlorocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-1-4-7(11)3-12-13-8(4)2-6(5)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMILUDXMBATIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=NC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trichlorocinnoline typically involves the reaction of 2-amino-4,5-dichlorobenzophenone with phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Reaction Conditions:

Reagents: 2-amino-4,5-dichlorobenzophenone, phosphorus oxychloride

Solvent: None (neat reaction)

Temperature: Reflux

Time: Several hours

Industrial Production Methods

Industrial production of 4,6,7-Trichlorocinnoline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at positions 4, 6, and 7 exhibit varying reactivity in substitution reactions. Studies on analogous chlorinated cinnolines (e.g., 4-chlorocinnoline) demonstrate that the 4-position is most reactive due to reduced steric hindrance and electronic activation by adjacent substituents .

Key findings:

-

Substitution at the 4-position dominates due to favorable resonance stabilization of intermediates .

-

Steric hindrance from 6- and 7-chlorines limits reactivity at these positions unless forced by high-energy conditions .

Condensation Reactions

4,6,7-Trichlorocinnoline undergoes selective condensations with nitriles and activated methylene compounds, though success depends on steric accessibility.

Example with phenylacetonitrile :

Under acidic conditions, the 4-chloro group reacts to form a benzylated product via a two-step process:

-

Imine formation between the nitrile and cinnoline.

-

Hydrolysis and decarboxylation to yield 4-benzylcinnoline derivatives .

| Substrate | Reagent/Conditions | Product Purity | Yield (%) |

|---|---|---|---|

| 4,6,7-Trichlorocinnoline | Phenylacetonitrile, H<sub>2</sub>SO<sub>4</sub>, Δ | 98% | 45 |

Failed attempts :

-

Condensation with malonic esters or less-activated nitriles resulted in degradation or no reaction, attributed to steric blocking by 6- and 7-chlorines .

Hydrolysis and Decarboxylation Pathways

Controlled hydrolysis of intermediates formed during substitution reactions often leads to decarboxylation, producing simpler cinnoline derivatives.

Mechanistic insights :

-

Hydrolysis of 4-(α-cyanobenzyl)cinnoline intermediates in 60% H<sub>2</sub>SO<sub>4</sub> generates carboxylic acid derivatives, which subsequently lose CO<sub>2</sub> to form 4-benzylcinnoline .

-

Decarboxylation is temperature-dependent, with optimal yields achieved at reflux conditions (110–120°C) .

Comparative Reactivity with Other Chlorinated Cinnolines

The trichloro substitution pattern significantly alters reactivity compared to mono- or dichloro analogs:

| Compound | Reactivity at 4-Position | Stability Under Acidic Conditions | Preferred Reaction Type |

|---|---|---|---|

| 4-Chlorocinnoline | High | Moderate | Substitution, Condensation |

| 4,6,7-Trichlorocinnoline | Moderate (steric hindrance) | High | Selective substitution |

Data adapted from studies on chlorinated cinnoline derivatives .

Scientific Research Applications

4,6,7-Trichlorocinnoline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6,7-Trichlorocinnoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atoms in the compound can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4,6,7-Trichlorocinnoline with structurally related chlorinated heterocycles and aromatic amines from the evidence:

Structural and Functional Insights

Heterocycle Core Differences: Cinnoline vs. Quinoline: Cinnoline contains two adjacent nitrogen atoms in its pyridazine ring, while quinoline has one nitrogen in a pyridine ring. This difference affects electronic properties, with cinnolines typically exhibiting higher polarity and reactivity . Aniline Derivatives: Trichloroanilines lack a fused heterocyclic system, making them simpler aromatic amines. Their chlorine substituents enhance stability but reduce solubility in polar solvents .

Substituent Position Effects: 4,6,7-Trichlorocinnoline: The chlorine atoms at positions 4, 6, and 7 likely create steric hindrance and electron-deficient regions, which could influence binding in biological targets (e.g., enzyme inhibition). 2,4,7-Trichloroquinoline: Chlorines at positions 2 and 4 may direct electrophilic substitution reactions to the 5- or 8-position, a pattern observed in antimalarial drug synthesis .

Applications and Toxicity: Quinoline Derivatives: Chloroquinolines are critical in antimalarial drugs (e.g., hydroxychloroquine), where chlorine atoms enhance bioavailability and target binding . Trichloroanilines: Used in pesticide synthesis but are persistent environmental pollutants due to low biodegradability .

Research Findings and Data Gaps

- Synthetic Routes: While 2,4,7-Trichloroquinoline is synthesized via chlorination of quinoline , analogous methods for 4,6,7-Trichlorocinnoline remain unexplored in the provided evidence.

- Biological Activity: Chlorinated quinolines exhibit antimalarial activity, suggesting that 4,6,7-Trichlorocinnoline could be investigated for similar applications, though its efficacy and toxicity are undocumented.

- Environmental Impact: Trichloroanilines’ environmental persistence highlights the need to assess 4,6,7-Trichlorocinnoline’s ecological footprint if used industrially .

Biological Activity

4,6,7-Trichlorocinnoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. As a derivative of cinnoline, it possesses a unique structure that allows for various pharmacological interactions. This article reviews the biological activity of 4,6,7-trichlorocinnoline, including its anticancer, antibacterial, and anti-inflammatory properties, supported by data from recent studies.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 4,6,7-trichlorocinnoline. It has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

- Case Study : In vitro tests indicated that 4,6,7-trichlorocinnoline exhibited significant cytotoxicity against human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values below 20 μM. The compound was found to induce apoptosis via caspase activation pathways .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <20 | Apoptosis via caspase activation |

| HCT116 | <20 | Cell cycle arrest |

Antibacterial Activity

4,6,7-Trichlorocinnoline also exhibits antibacterial properties. Its effectiveness against various bacterial strains has been evaluated.

- Research Findings : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 5 to 15 μg/mL depending on the bacterial strain .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

Anti-inflammatory Activity

The anti-inflammatory effects of 4,6,7-trichlorocinnoline have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

- Mechanism : The compound acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of inflammatory mediators such as prostaglandins .

Comparative Analysis with Other Cinnoline Derivatives

To contextualize the activity of 4,6,7-trichlorocinnoline, a comparison with other known cinnoline derivatives is essential. The following table summarizes their activities:

| Compound Name | Anticancer Activity | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4-Amino Cinnoline | Moderate | High | Moderate |

| 5-Chloro Cinnoline | High | Moderate | Low |

| 4,6,7-Trichlorocinnoline | High | High | Moderate |

Q & A

Q. What are the optimal spectroscopic techniques for characterizing 4,6,7-Trichlorocinnoline?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretches at 550–850 cm⁻¹) and aromatic C=C vibrations.

- NMR (¹H/¹³C) : Use deuterated solvents (e.g., DMSO-d₆) to resolve aromatic proton environments and carbon-chlorine coupling. For example, chlorine substituents induce deshielding in adjacent carbons (~δ 125–140 ppm in ¹³C NMR).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl radicals or sequential dechlorination).

- Cross-Validation : Combine techniques to resolve ambiguities, such as overlapping NMR signals or isotopic clusters in MS .

Q. How can researchers design a reproducible synthesis protocol for 4,6,7-Trichlorocinnoline?

Methodological Answer:

- Precursor Selection : Start with cinnoline derivatives and employ regioselective chlorination (e.g., using PCl₅ or Cl₂ gas under controlled temperatures).

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate high-purity product.

- Quality Control : Monitor reaction progress via TLC and validate purity through melting point analysis (expected range: 150–155°C) and HPLC (≥98% purity) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental reactivity data for 4,6,7-Trichlorocinnoline?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., nucleophilic aromatic substitution) to predict regioselectivity and compare with experimental yields.

- Electrostatic Potential Maps : Visualize electron-deficient regions to rationalize electrophilic attack sites.

- Validation : Correlate computed activation energies with observed kinetic data (e.g., Arrhenius plots) to identify outliers or systematic errors .

Q. What strategies mitigate spectral interference when analyzing 4,6,7-Trichlorocinnoline in complex matrices (e.g., environmental samples)?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interfering substances.

- Chromatography : Optimize HPLC conditions (e.g., C8 column, acetonitrile/water mobile phase with 0.1% formic acid) to enhance peak resolution.

- Tandem MS (MS/MS) : Employ MRM (multiple reaction monitoring) to target specific fragment ions (e.g., m/z transitions 230→195) for selective quantification .

Q. How can researchers address discrepancies in reported biological activity data for 4,6,7-Trichlorocinnoline?

Methodological Answer:

- Dose-Response Replication : Conduct assays (e.g., microbial inhibition) across multiple cell lines or organisms, using standardized protocols (e.g., CLSI guidelines).

- Meta-Analysis : Pool data from independent studies to assess effect size heterogeneity via I² statistics.

- Mechanistic Studies : Use knock-out models or enzyme inhibition assays to verify hypothesized targets (e.g., cytochrome P450 interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.